Cyanine3 hydrazide
Description
Contextualization of Cyanine (B1664457) Dyes in Scientific Inquiry
Cyanine dyes are a class of synthetic dyes belonging to the polymethine group, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. nih.gov First synthesized over a century ago, they were initially used to sensitize photographic emulsions. nih.gov However, their strong fluorescence and diverse spectral properties have made them indispensable tools in modern biotechnology and molecular biology. nih.gov
These dyes are prized for their high molar extinction coefficients, meaning they absorb light very efficiently, and many exhibit strong fluorescence, emitting the absorbed energy as light of a longer wavelength. nih.gov The spectral properties of cyanine dyes, such as their absorption and emission maxima, can be tuned by altering the length of the polymethine chain or by modifying the heterocyclic nuclei. nih.gov This tunability allows for the development of a wide range of fluorescent probes that can be excited by different light sources and detected in various fluorescence channels, making them ideal for multiplexing experiments.
In biological research, cyanine dyes are widely used for labeling a variety of biomolecules, including proteins, nucleic acids, and antibodies. nih.gov Their applications are vast, ranging from fluorescence microscopy and flow cytometry to DNA sequencing and immunoassays. nih.gov The "Cy" series of dyes, including Cy3, Cy5, and Cy7, are among the most popular fluorescent labels used in life sciences research today.
Significance of Hydrazide Functionality in Probe Chemistry
The hydrazide functional group (-CONHNH2) is a key component of Cyanine3 hydrazide, conferring upon it the ability to react specifically with carbonyl groups (aldehydes and ketones). This reactivity is the basis for its utility as a chemical probe. In biological systems, aldehyde and ketone groups are not as ubiquitous as other functional groups like amines or carboxylates. However, they can be found on certain biomolecules or, more importantly, can be selectively introduced through chemical or enzymatic methods.
The reaction between a hydrazide and an aldehyde or ketone forms a stable hydrazone bond. This reaction is highly specific, meaning the hydrazide group will preferentially react with carbonyls even in the presence of other functional groups, which minimizes non-specific labeling of other molecules in a complex biological sample.
A crucial application of hydrazide chemistry in biological research is the labeling of glycoproteins. The sugar moieties (glycans) of glycoproteins can be gently oxidized with sodium periodate (B1199274) to create aldehyde groups on the sialic acid residues. These newly formed aldehydes can then be specifically targeted by hydrazide-containing probes like this compound. This method allows for the selective labeling and subsequent visualization or analysis of glycoproteins.
Furthermore, the hydrazide functionality is instrumental in the study of oxidative stress. Oxidative damage to proteins can lead to the formation of carbonyl groups on amino acid side chains, a process known as protein carbonylation. Fluorescent hydrazides, including this compound, can be used to label these carbonylated proteins, providing a direct and quantifiable measure of oxidative stress in cells and tissues. nih.gov
Overview of Research Trajectories for this compound
The research applications of this compound are primarily centered on its ability to fluorescently label carbonyl-containing molecules. Two major research trajectories have emerged from this capability: the study of glycoproteins and the investigation of oxidative stress.
In the field of glycobiology, this compound has been employed to label and visualize cell surface glycans, enabling the study of their distribution and dynamics. This is crucial for understanding cellular processes such as cell-cell recognition, signaling, and immune responses. For instance, researchers have used this probe to fluorescently tag glycoproteins on the surface of cultured cells for analysis by fluorescence microscopy and flow cytometry.
The second major research area is the detection and quantification of protein carbonylation, a key biomarker for oxidative stress. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By using this compound to label carbonylated proteins, scientists can identify specific proteins that are damaged by oxidative stress and investigate the underlying molecular mechanisms of disease. nih.gov For example, studies have utilized this compound in combination with two-dimensional gel electrophoresis and mass spectrometry to identify specific carbonylated proteins in response to oxidative insults in yeast cells. nih.gov
Future research is likely to see the continued use of this compound in these areas, potentially in combination with super-resolution microscopy techniques for more detailed spatial analysis of labeled molecules. Furthermore, the development of new and improved cyanine-based hydrazide probes with enhanced brightness, photostability, and different spectral properties will continue to expand the toolkit available to researchers for studying the complex roles of carbonyl-containing biomolecules in health and disease.
Data Tables
Table 1: Chemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C30H40N4OCl | nih.gov |
| Molecular Weight | 520.12 g/mol | nih.gov |
| Appearance | Red to dark red solid | nih.gov |
| Solubility | Soluble in DMSO and DMF | nih.gov |
| Excitation Maximum (λex) | ~555 nm | nih.gov |
| Emission Maximum (λem) | ~570 nm | nih.gov |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | nih.gov |
| Fluorescence Quantum Yield (Φ) | ~0.31 | nih.gov |
Table 2: Applications of this compound in Research
| Application Area | Research Focus | Key Findings/Methodology | Reference(s) |
| Glycobiology | Labeling and visualization of cell surface glycoproteins. | Periodate oxidation of sialic acid residues on cell surface glycans to generate aldehydes, followed by covalent labeling with this compound for fluorescence microscopy and flow cytometry analysis. | nih.gov |
| Oxidative Stress | Detection and quantification of protein carbonylation. | Derivatization of carbonyl groups on oxidatively modified proteins with this compound. Labeled proteins are then separated by 1D or 2D gel electrophoresis and visualized by fluorescence scanning. This allows for the identification of specific carbonylated proteins. | nih.gov |
| Proteomics | Multiplexed analysis of protein carbonylation. | Combination of this compound and Cyanine5 hydrazide to label two different samples, which are then run on the same 2D gel. This allows for the direct comparison of protein carbonylation levels between the two samples. | nih.gov |
Properties
Molecular Formula |
C30H40N4O2+ |
|---|---|
Molecular Weight |
472.67 |
IUPAC Name |
N/A |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(N[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Chemical Frameworks and Reactive Principles for Research Applications
Structural Basis of Cyanine3 Derivatives for Conjugation
Cyanine3 hydrazide is a fluorescent dye belonging to the cyanine (B1664457) family, recognized for its utility in the fluorescent labeling of biomolecules. The core structure of Cyanine3 features a polymethine chain connecting two nitrogen-containing heterocyclic rings. This extended π-conjugated system is responsible for its characteristic spectral properties. The hydrazide functional group (-NHNH2), attached to the core structure via a linker, provides the reactive handle for conjugation to carbonyl-containing molecules.
The key characteristics of this compound are summarized in the table below.
| Property | Value |
| Appearance | Red solid nih.gov |
| Molecular Formula | C30H40Cl2N4O nih.govnih.govnih.gov |
| Molecular Weight | 543.57 g/mol nih.govnih.gov |
| Excitation Maximum | ~555 nm nih.govfao.org |
| Emission Maximum | ~570 nm nih.govfao.org |
| Extinction Coefficient | 150,000 L·mol⁻¹·cm⁻¹ nih.govfao.org |
| Fluorescence Quantum Yield | 0.31 nih.govfao.org |
| Solubility | Good solubility in polar organic solvents like DMSO and DMF; moderate solubility in water nih.govnih.gov |
The presence of sulfonate groups in derivatives like Sulfo-Cyanine3 enhances water solubility, making them particularly suitable for biological applications in aqueous environments lumiprobe.com. The high molar extinction coefficient and quantum yield contribute to the bright fluorescence signal obtained upon labeling, enabling sensitive detection in various applications.
Principles of Carbonyl-Reactive Dye Mechanisms
The reactivity of this compound is centered on the nucleophilic nature of the terminal amino group of the hydrazide moiety. This group readily reacts with electrophilic carbonyl groups, specifically aldehydes and ketones, present on target biomolecules. This reaction forms the basis of a widely used bioconjugation strategy due to the relative stability of the resulting bond and the specific conditions under which the reaction occurs.
Hydrazone Formation in Biomolecular Labeling
The reaction between a hydrazide and an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism to form a stable hydrazone bond. The process is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the target molecule. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.
This reaction is typically carried out under mildly acidic conditions (pH 5-7) nih.gov. The acidic environment facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus promoting the nucleophilic attack by the hydrazide. The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine nih.gov. For most protein labeling applications, this stability is sufficient. However, the stability of the hydrazone linkage can be further enhanced by reduction with a mild reducing agent like sodium cyanoborohydride, which converts the double bond to a more stable single bond.
Pre-functionalization Strategies for Target Substrates
While some biomolecules naturally contain reactive carbonyl groups, many require a pre-functionalization step to introduce these moieties for subsequent labeling with hydrazide-containing dyes like this compound. Several strategies have been developed to achieve this, allowing for the targeted labeling of various classes of biomolecules.
Periodate (B1199274) Oxidation of Glycoproteins and Antibodies
A common and effective method for introducing aldehyde groups into glycoproteins and antibodies involves the mild oxidation of their carbohydrate moieties with sodium periodate (NaIO4) broadpharm.comscirp.org. This reaction selectively cleaves the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbons) present in the sugar residues, resulting in the formation of two aldehyde groups thermofisher.com.
This method is particularly advantageous for labeling antibodies, as the carbohydrate chains are often located in the Fc region, distant from the antigen-binding sites, thereby minimizing the impact on the antibody's functionality lumiprobe.com. The reaction conditions, such as periodate concentration, temperature, and pH, can be controlled to modulate the extent of oxidation and the number of available labeling sites nih.gov. For instance, lower concentrations of periodate can selectively oxidize sialic acid residues thermofisher.com. Following oxidation, the excess periodate is removed, and the glycoprotein is ready for conjugation with this compound lumiprobe.com.
Oxidative Stress and Deamination in Protein Functionalization
Proteins can become carbonylated, meaning they acquire carbonyl groups (aldehydes and ketones), as a result of oxidative stress wikipedia.org. Reactive oxygen species (ROS) can directly oxidize certain amino acid side chains, such as proline, arginine, lysine, and threonine, leading to the formation of carbonyl derivatives wikipedia.org. This naturally occurring modification provides a handle for labeling with hydrazide probes and is often used as a marker for oxidative damage to proteins fao.org. Fluorescent hydrazides, including Cy3 hydrazide, can be used to detect and quantify protein carbonylation in various biological samples fao.org.
Additionally, deamination of certain amino acids can also result in the formation of carbonyl groups that can be targeted for labeling.
Preparation of Reducing Saccharide Targets
Reducing saccharides, which include monosaccharides and some disaccharides and oligosaccharides, possess a hemiacetal or hemiketal group in their cyclic form. This group exists in equilibrium with an open-chain form that contains a free aldehyde or ketone group. This inherent carbonyl functionality makes them suitable targets for direct labeling with this compound without the need for a prior oxidation step broadpharm.com.
The labeling reaction involves the direct formation of a hydrazone between the hydrazide dye and the open-chain form of the reducing sugar. This provides a straightforward method for the fluorescent tagging of carbohydrates, which is valuable for studying their biological roles and for their analysis in complex mixtures.
Advanced Conjugation Methodologies for this compound Probes
The utility of this compound as a fluorescent probe is significantly enhanced by advanced conjugation methodologies that enable its precise and efficient attachment to target biomolecules. These methods are broadly categorized into chemoselective ligation techniques and enzyme-assisted functionalization approaches, which allow for site-specific labeling under biocompatible conditions.
Chemoselective Ligation Techniques
Chemoselective ligation refers to a class of chemical reactions that form a covalent bond between two functional groups in the presence of many other potentially reactive groups, without the need for protecting groups. For this compound, the primary chemoselective reaction is the formation of a stable hydrazone bond with an aldehyde or ketone group. aatbio.comglpbio.com
Hydrazone Ligation
The core of this compound's reactivity lies in the reaction of its hydrazide moiety (-CONHNH₂) with a carbonyl group (an aldehyde or ketone) on a target biomolecule. This reaction proceeds under mild aqueous conditions, typically in a slightly acidic to neutral pH range, to form a stable hydrazone linkage (-C=N-NH-). lumiprobe.combroadpharm.comlumiprobe.com This specificity is highly advantageous as aldehydes and ketones are relatively rare in native proteins and nucleic acids, thus minimizing non-specific labeling. nih.gov
A common and powerful strategy for introducing the requisite carbonyl group into biomolecules, particularly glycoproteins like antibodies, is through periodate oxidation. lumiprobe.comlumiprobe.com Mild oxidation with sodium meta-periodate (NaIO₄) selectively cleaves the vicinal diols present in sugar residues (e.g., sialic acids) to generate aldehydes. lumiprobe.comnih.gov This provides a site-specific "handle" for covalent attachment of this compound, often in regions of the biomolecule, such as the Fc region of an antibody, that are distal to the active site, thereby preserving biological function. interchim.fr
| Parameter | Condition/Reagent | Purpose | Typical Concentration/pH |
|---|---|---|---|
| Oxidation | Sodium meta-periodate (NaIO₄) | Generates aldehydes from vicinal diols in glycoproteins. | 1-20 mM |
| Oxidation Buffer | Sodium Acetate | Provides optimal pH for the oxidation reaction. | pH 5.5 |
| Ligation | This compound | Reacts with generated aldehydes to form a hydrazone bond. | Molar excess relative to the biomolecule. |
| Ligation Buffer | Phosphate-buffered saline (PBS) or MES | Maintains a stable pH for the hydrazone formation. | pH 5.5 - 7.4 |
Catalyst-Enhanced Ligation
While hydrazone formation is efficient, the kinetics can be slow at neutral pH, which is often required to maintain the stability of sensitive biomolecules. rsc.org To address this, advanced ligation techniques employ catalysts to accelerate the reaction. Aniline and its derivatives have been identified as highly effective catalysts for hydrazone and oxime ligations. nih.govnih.gov Aniline catalysis significantly increases the rate of reaction at neutral or near-neutral pH, allowing for lower concentrations of the labeling reagents to be used and reducing reaction times, which is particularly beneficial for labeling living cells. nih.govnih.gov More recent developments include the design of electron-deficient benzaldehyde reagents that can undergo rapid, catalyst-free hydrazone ligation at neutral pH, further simplifying labeling protocols and avoiding potential catalyst-induced toxicity. rsc.org
Enzyme-Assisted Functionalization Approaches
Enzymatic methods offer an alternative and often more precise way to introduce a reactive handle for this compound conjugation. These approaches leverage the high specificity of enzymes to modify a protein at a predetermined site, enabling unparalleled control over the labeling process. rsc.org
Formylglycine-Generating Enzyme (FGE)
One of the most powerful enzyme-based labeling strategies involves the use of the formylglycine-generating enzyme (FGE). nih.govwikipedia.org FGE recognizes a short, specific consensus sequence of amino acids (typically (L/C)CTPSR), known as an "aldehyde tag," which can be genetically encoded into a protein of interest. taylorandfrancis.com Within the endoplasmic reticulum, FGE oxidizes the cysteine (or serine) residue within this tag to a Cα-formylglycine (fGly) residue. wikipedia.orgnih.gov This enzymatic conversion creates a bioorthogonal aldehyde group at a specific, predetermined site on the protein surface. nih.gov This aldehyde is then uniquely available for chemoselective ligation with this compound to yield a site-specifically labeled protein with a defined 1:1 dye-to-protein ratio. taylorandfrancis.comnih.gov
| Feature | FGE-Mediated Labeling | Periodate Oxidation Labeling |
|---|---|---|
| Target Molecule | Recombinant proteins with an "aldehyde tag". | Glycoproteins with accessible sugar moieties. |
| Specificity | Site-specific at the genetically encoded tag. | Specific to sugar residues, may label multiple sites. |
| Requirement | Genetic engineering of the target protein. | Presence of glycosylation on the target molecule. |
| Key Reagent | Formylglycine-Generating Enzyme (endogenous or co-expressed). | Sodium meta-periodate (NaIO₄). |
Other Enzymatic Approaches
Other enzymes are also being explored for site-specific protein functionalization. For instance, microbial transglutaminase (mTG) catalyzes the formation of an isopeptide bond between a glutamine residue and a primary amine, such as a lysine side chain. nih.govnih.gov While not a direct reaction with hydrazides, mTG can be used to attach a small peptide or molecule containing a ketone or aldehyde, which can then be targeted by this compound. Similarly, enzymes like sortase A have been shown to accept certain hydrazine derivatives as nucleophilic substrates, opening another potential avenue for the enzymatic installation of a hydrazide-reactive handle onto a target protein. nih.gov Another approach involves the enzymatic conversion of cysteine residues into formylglycerol, which introduces a reactive group suitable for conjugation with sulfo-Cyanine3 hydrazide. lumiprobe.com These methods expand the toolkit for creating precisely labeled protein-dye conjugates for advanced research applications.
Methodological Advancements in Probe Design and Synthesis
Strategies for Incorporating Cyanine3 Hydrazide into Complex Probes
The effective integration of this compound into complex probes is a cornerstone of its utility. This process hinges on strategic chemical approaches that not only attach the dye to a target molecule but also preserve or enhance the functionality of both the fluorophore and the biological target. The design of these probes often involves intricate linker chemistry and the assembly of multifunctional architectures to meet the demands of advanced biological investigations.
Linker technology is pivotal in the design of fluorescent probes, acting as a bridge between the this compound fluorophore and the target biomolecule. The choice of linker can profoundly influence the properties of the final conjugate, including its solubility, stability, and steric hindrance. One of the primary design principles is to prevent the aggregation of the dye and to improve the solubility of the conjugate, which can be achieved by incorporating specific moieties into the linker. nih.gov
A common strategy involves the use of polyethylene glycol (PEG) linkers, which are well-regarded for their biocompatibility and ability to improve the hydrodynamic properties of the resulting probe. nih.gov These flexible chains can vary in length, providing spatial separation between the dye and the biomolecule, which can be crucial for maintaining the biological activity of the target. For instance, a dual-modality linker has been developed that includes a mal-amido-PEG2 segment to facilitate site-specific conjugation. nih.gov
Another design consideration is the introduction of rigidity or specific chemical functionalities into the linker. Rigid linkers can provide a defined distance and orientation between the dye and the target, which is particularly important in applications such as Förster Resonance Energy Transfer (FRET). Furthermore, heterobifunctional linkers, which possess two different reactive groups, enable sequential or orthogonal conjugation strategies. nih.gov For example, a linker can be designed with a maleimide group for reaction with thiols and an N-hydroxysuccinimidyl (NHS) ester for reaction with amines, allowing for the precise assembly of complex molecular constructs. nih.gov
The hydrazide functional group of this compound itself dictates a key aspect of linker design, as it specifically reacts with carbonyl groups (aldehydes and ketones). lumiprobe.comglpbio.com This reactivity is often exploited to label glycoproteins that have been subjected to periodate (B1199274) oxidation, which cleaves cis-diols in sugar residues to generate aldehydes. interchim.frinterchim.fr This targeted approach ensures that the dye is attached to the glycosylated portions of proteins, away from the active sites, thereby preserving their biological function. interchim.fr
| Linker Type | Key Features | Application Example |
| Polyethylene Glycol (PEG) | Increases solubility, reduces aggregation, provides flexibility. | Conjugation to antibodies to improve pharmacokinetic properties. nih.gov |
| Heterobifunctional | Contains two different reactive groups for orthogonal conjugation. | Linking polymers and biomolecules with high selectivity. nih.gov |
| Rigid Linkers | Provides a fixed distance and orientation between dye and target. | FRET-based probes for studying molecular interactions. |
| Cleavable Linkers | Can be cleaved by specific stimuli (e.g., pH, enzymes). | Controlled release of drugs or imaging agents at a target site. depositolegale.it |
The development of multifunctional probes represents a significant advancement in molecular diagnostics and therapeutics, enabling simultaneous imaging, targeting, and even therapeutic action. This compound can be incorporated into such architectures to serve as a fluorescent reporter. These complex probes are designed to perform multiple tasks, thereby providing a more comprehensive understanding of biological processes.
One example of a multifunctional probe architecture is a dual-modality imaging agent that combines fluorescence imaging with another imaging technique, such as positron emission tomography (PET). A universal dual-modality linker has been engineered to allow for the site-specific conjugation of a fluorescent dye like a cyanine (B1664457) derivative and a radiolabel for PET imaging. nih.gov This approach enables non-invasive whole-body imaging to locate target tissues, followed by fluorescence-guided identification of tumor margins during surgery. nih.gov
Theranostic agents are another class of multifunctional probes where a diagnostic imaging agent is combined with a therapeutic moiety. Cyanine dyes have been incorporated into such constructs, where they can act as both an imaging agent and a photosensitizer for photodynamic therapy. researchgate.net In some designs, a cyanine dye is linked to a chemotherapeutic drug, allowing for the visualization of drug delivery and accumulation in target cells. researchgate.net The design of these theranostic agents often involves sophisticated linkers that may be cleavable under specific physiological conditions, such as the acidic microenvironment of a tumor, to release the therapeutic agent. depositolegale.it
Furthermore, multifunctional probes can be designed to respond to specific biological stimuli. For instance, a probe could be engineered to become fluorescent only upon interaction with a specific enzyme or in a particular redox environment. This "activatable" probe design minimizes background fluorescence and enhances the signal-to-noise ratio. While specific examples incorporating this compound in activatable probes are less detailed in the provided context, the general principles of cyanine dye chemistry allow for such modifications, for instance, by altering the polymethine chain or the heterocyclic nuclei. crimsonpublishers.com
Synthetic Pathways for this compound Analogs and Conjugates
The synthesis of this compound conjugates and its analogs can be achieved through various chemical strategies, broadly categorized into solution-phase and solid-phase techniques. The choice of method depends on the nature of the target molecule and the desired final product.
Solution-phase synthesis is the most common method for labeling biomolecules with this compound. This approach involves the reaction of the dye with the target molecule in a suitable solvent system. The primary reaction exploited is the condensation of the hydrazide group with a carbonyl group (aldehyde or ketone) to form a stable hydrazone linkage. lumiprobe.comglpbio.com
A typical workflow for labeling glycoproteins involves the following steps:
Oxidation: The glycoprotein is treated with a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups from the cis-diol moieties of the sugar residues. interchim.frinterchim.fr
Conjugation: The oxidized glycoprotein is then incubated with this compound in a suitable buffer, typically at a slightly acidic to neutral pH, to facilitate the formation of the hydrazone bond. interchim.fr
Purification: The resulting fluorescently labeled glycoprotein is purified from the unreacted dye and other reagents using techniques like dialysis, gel filtration, or chromatography. lumiprobe.com
For molecules containing carboxylic acid groups, a two-step carbodiimide-mediated coupling can be employed. In this method, the carboxylic acid is first activated with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive intermediate. This intermediate then readily reacts with the hydrazide group of this compound. interchim.fr
It is also possible to synthesize analogs of this compound with different reactive groups to expand their utility. For example, the core cyanine dye structure can be functionalized with NHS esters for targeting primary amines or with maleimides for targeting thiols. nih.gov The synthesis of these asymmetric dyes often starts from two different benzene-substituted indolenine precursors. nih.gov
Solid-phase synthesis is the method of choice for the automated synthesis of oligonucleotides. To incorporate a fluorescent label like a cyanine dye into a synthetic oligonucleotide, a dye-modified phosphoramidite or a solid support is typically used.
While the direct use of this compound in standard phosphoramidite chemistry is not typical due to the reactivity of the hydrazide group, cyanine dyes are commonly introduced using a phosphoramidite derivative of the dye. These Cyanine3 phosphoramidites are added during the automated synthesis cycle, usually at the 5'-terminus of the oligonucleotide. Alternatively, a CPG (controlled pore glass) solid support functionalized with the cyanine dye can be used to label the 3'-terminus. alabiolab.ro
For internal labeling or for post-synthetic modifications, an oligonucleotide can be synthesized with a reactive group, such as an amino or an aldehyde modifier. A Cyanine3 dye derivative with a complementary reactive group (e.g., an NHS ester for an amino-modified oligonucleotide) can then be conjugated to the oligonucleotide in a solution-phase reaction after it has been cleaved from the solid support and deprotected. While less direct, an aldehyde-modified oligonucleotide could potentially be labeled with this compound in a post-synthetic solution-phase conjugation.
Analytical Techniques for Conjugate Characterization
Following the synthesis of this compound conjugates, it is essential to thoroughly characterize the final product to confirm successful labeling and to determine the purity and properties of the conjugate. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Techniques:
UV-Visible Spectroscopy: This technique is used to determine the concentration of the dye and the biomolecule in the conjugate and to calculate the degree of labeling (DOL). The absorbance maxima for Cyanine3 are around 555 nm, while proteins typically have an absorbance maximum at 280 nm. antibodies.com
Fluorescence Spectroscopy: This is used to confirm that the fluorescent properties of the Cyanine3 dye are retained after conjugation. The excitation and emission spectra of the conjugate are measured and compared to that of the free dye. The quantum yield of the conjugate can also be determined. antibodies.com
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are invaluable for confirming the covalent attachment of the dye to the biomolecule. The mass of the conjugate will be higher than that of the unlabeled biomolecule by the mass of the attached dye molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates and for the characterization of the dye and linker intermediates, 1H NMR is used to confirm the chemical structure. lunanano.ca
Chromatographic and Electrophoretic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase or size-exclusion HPLC, is a powerful tool for assessing the purity of the conjugate and for separating the labeled product from unreacted starting materials. lunanano.ca
Gel Electrophoresis: For protein and nucleic acid conjugates, techniques like SDS-PAGE (for proteins) or agarose gel electrophoresis (for nucleic acids) can be used to confirm conjugation. The labeled biomolecule will exhibit a shift in its migration pattern compared to the unlabeled molecule. nih.gov
The following table summarizes the key analytical techniques used for the characterization of this compound conjugates.
| Technique | Purpose | Information Obtained |
| UV-Visible Spectroscopy | Quantification and DOL determination | Dye and biomolecule concentration, Degree of Labeling. antibodies.com |
| Fluorescence Spectroscopy | Functional characterization | Excitation/emission maxima, quantum yield. antibodies.com |
| Mass Spectrometry (MS) | Confirmation of conjugation | Molecular weight of the conjugate. nih.gov |
| NMR Spectroscopy | Structural elucidation | Chemical structure of dye and linker. lunanano.ca |
| HPLC | Purity assessment and purification | Purity of the conjugate, separation of components. lunanano.ca |
| Gel Electrophoresis | Confirmation of conjugation | Shift in molecular weight of the biomolecule. nih.gov |
Spectroscopic Validation of Conjugation Events
The conjugation of this compound to biomolecules can be effectively monitored and validated using spectroscopic techniques, primarily UV-Visible absorption and fluorescence spectroscopy. Cyanine3 is a fluorescent dye that absorbs light at approximately 550 nm and emits light around 570 nm, producing a distinct orange-red fluorescence axispharm.com. The success of a labeling reaction is confirmed by analyzing the spectral properties of the resulting conjugate.
Upon successful conjugation, the absorption spectrum of the labeled biomolecule will exhibit two distinct peaks: one corresponding to the biomolecule itself (e.g., around 280 nm for proteins) and a second prominent peak in the visible region (~555 nm) characteristic of the Cyanine3 dye antibodies.comaatbio.com. The presence of this second peak confirms the covalent attachment of the fluorophore. The intensity of this peak can also be used to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.
Fluorescence spectroscopy offers a highly sensitive method for validation. The fluorescence emission spectrum of the conjugate, when excited at the dye's excitation maximum (~555 nm), will show a strong emission peak around 569-570 nm antibodies.comaatbio.com. An enhancement in fluorescence is often observed when Cy3 dyes bind to proteins aatbio.comaatbio.com. This combination of absorption and emission data provides robust evidence of a successful conjugation event.
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~555 nm antibodies.comaatbio.com |
| Emission Maximum (λem) | ~570 nm antibodies.combroadpharm.com |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ antibodies.combroadpharm.com |
| Fluorescence Quantum Yield (Φ) | ~0.31 antibodies.combroadpharm.com |
Chromatographic Purity Assessment of Labeled Biomolecules
Following a conjugation reaction, it is crucial to separate the labeled biomolecule from unreacted, free this compound and other impurities. Chromatographic methods are essential for both the purification and the subsequent assessment of purity.
High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. Using size-exclusion or reverse-phase columns, HPLC can effectively separate the larger, labeled protein conjugate from the smaller, unbound dye molecules nih.gov. The purity of the collected fractions can be monitored using dual-wavelength detection, observing the protein-specific absorbance (e.g., 280 nm) and the dye-specific absorbance (~555 nm). A pure conjugate will show co-elution of both signals in a single peak nih.gov.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is another common method to verify purity. When the purified conjugate is run on an SDS-PAGE gel, it can be visualized first by Coomassie staining (or total protein stain) to identify the protein band. The same gel can then be imaged using a fluorescence scanner set to the excitation and emission wavelengths of Cyanine3. A pure sample will show a single fluorescent band that co-migrates exactly with the protein band. The presence of any low-molecular-weight fluorescent bands would indicate residual free dye, necessitating further purification steps like gel filtration or dialysis jenabioscience.com.
Mass Spectrometric Confirmation of Adduct Formation
Mass spectrometry (MS) provides definitive confirmation of the covalent attachment of this compound to a biomolecule by precisely measuring the mass of the resulting conjugate. The formation of a hydrazone bond between the dye's hydrazide group and a carbonyl group on the target molecule results in a predictable increase in the biomolecule's molecular weight.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for analyzing labeled proteins and peptides shimadzu.commedicineinsights.info. In this method, the mass of the unlabeled biomolecule is first measured. After the conjugation reaction and purification, the labeled product is analyzed. A successful conjugation is confirmed by the appearance of a new peak in the mass spectrum corresponding to the mass of the biomolecule plus the mass of the attached this compound molecule (Molecular Weight: ~543.57 Da) antibodies.combroadpharm.com. The mass spectrum can also reveal the presence of multiple labeling events (e.g., peaks corresponding to the protein + one dye, protein + two dyes, etc.).
Electrospray Ionization (ESI) MS is another technique used for this purpose, often coupled with liquid chromatography (LC-MS) instras.com. It can provide highly accurate mass measurements of intact proteins and peptides, confirming the mass addition from the this compound label instras.com. This method is particularly useful for verifying the modification of specific peptide fragments after proteolytic digestion of a labeled protein.
Nuclear Magnetic Resonance Spectroscopy for Labeled Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of molecules, including those labeled with this compound. While its application to very large biomolecules can be complex, it is invaluable for confirming the site of conjugation and elucidating the structure of smaller labeled molecules or peptide fragments.
¹H NMR (Proton NMR) is used to verify the chemical structure of the this compound reagent itself and can confirm changes upon conjugation antibodies.comlumiprobe.com. The spectra of cyanine dyes typically show characteristic signals in the aromatic and vinyl proton regions of the polymethine chain nsf.govresearchgate.net. Upon formation of the hydrazone linkage, shifts in the signals of protons adjacent to the reaction site can be observed, confirming the covalent bond formation.
For more complex structures, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be employed. HSQC provides correlation data between protons and directly attached carbons (¹H-¹³C) columbia.edu. By comparing the HSQC spectrum of a labeled molecule to its unlabeled counterpart, specific chemical shift perturbations can be identified. These changes can pinpoint the exact location of the modification on the biomolecule's framework, providing unambiguous structural elucidation of the labeled product researchgate.net.
Applications in Biological and Biomedical Research Methodologies
Fluorescent Labeling of Biomolecules for Cellular Analysis
The utility of Cyanine3 hydrazide stems from its ability to covalently attach a stable and bright fluorophore to various biological molecules. aatbio.com This labeling is fundamental for fluorescence imaging and other biochemical analyses, enabling the visualization and tracking of cellular components and processes. aatbio.comassaygenie.com
This compound is particularly useful for labeling proteins that contain or can be modified to contain carbonyl groups. lumiprobe.com A primary application is the labeling of glycoproteins, where the cis-diol groups of sugar residues can be oxidized with periodate (B1199274) to form aldehydes, which then react with the hydrazide group of the dye. lumiprobe.comlumiprobe.com This method is employed in studies of protein-protein interactions and protein expression dynamics, providing insights into cellular mechanisms. alfa-chemistry.com
Additionally, proteins that have experienced oxidative stress or deamination can also be targeted for labeling. lumiprobe.comglpbio.com Cysteine-reactive cyanine (B1664457) dyes have been shown to provide increased sensitivity for protein expression profiling, especially in limited samples such as those obtained through laser capture microdissection. nih.gov In one study comparing clinical samples of gastric adenocarcinoma with precancerous tissue, cysteine labeling enabled the identification of over 1,000 distinct protein spots from just 5,000 cells, a significant improvement in sensitivity. nih.gov This high sensitivity is crucial for biomarker discovery in early-stage tumors. nih.gov
Table 1: Research Findings in Protein Labeling with Cyanine Dyes
| Research Area | Key Finding | Sample Type | Significance |
| Protein Expression Profiling | Cysteine-reactive cyanine dyes identified >1000 protein spots from 5000 cells. nih.gov | Laser-microdissected clinical specimens (gastric adenocarcinoma). nih.gov | Offers a 5- to 50-fold increase in sensitivity, aiding in biomarker discovery from limited samples. nih.gov |
| Protein Interaction Studies | Cy3 conjugates are employed to study protein-protein interactions and expression dynamics. alfa-chemistry.com | General cellular and tissue samples. alfa-chemistry.com | Advances the understanding of fundamental cellular mechanisms. alfa-chemistry.com |
| Glycoprotein Labeling | The hydrazide group of the dye reacts with aldehydes formed by periodate oxidation of sugars on glycoproteins. lumiprobe.comlumiprobe.com | Antibodies and other glycoproteins. lumiprobe.comlumiprobe.com | Provides a specific method for tagging and visualizing glycosylated proteins. |
Cyanine dyes are standard tools for labeling nucleic acids like DNA and RNA for molecular biology applications. alfa-chemistry.complos.org The covalent attachment of Cy3 provides the fluorescence necessary for detection in techniques such as nucleic acid hybridization, sequencing, and real-time amplification monitoring. alfa-chemistry.complos.orgnih.gov The high brightness and photostability of cyanine dyes make them ideal for these sensitive applications.
In Fluorescence In Situ Hybridization (FISH), Cy3 is used to label DNA probes that bind to specific chromosome sequences. alfa-chemistry.comnih.gov This technique is essential for identifying chromosomes, mapping genes, and detecting chromosomal abnormalities associated with genetic diseases and cancers. nih.govnih.gov
Cy3-labeled probes offer several advantages in FISH applications:
High Fluorescence Intensity : They produce signals that are 5 to 10 times brighter than those from fluorescein-labeled probes. nih.gov
High Photostability : Cy3 is highly resistant to photobleaching, allowing for prolonged exposure to excitation light, which is necessary for capturing weak signals in digital imaging. nih.gov
Rapid Detection : The properties of cyanine-labeled probes facilitate rapid chromosome detection, with some protocols being as short as 15 minutes. nih.gov
These features make Cy3-labeled probes highly effective for both basic research and clinical diagnostics using FISH. nih.gov
Cyanine dyes are integral to real-time nucleic acid amplification techniques like quantitative PCR (qPCR). plos.orgnih.gov In these methods, fluorescently labeled probes or dyes are used to monitor the amplification of DNA in real-time. As the amount of amplified DNA increases, the fluorescence signal intensifies, allowing for the quantification of the initial amount of nucleic acid in a sample. The sequence-dependent fluorescence properties of Cy3, where nearby purines can increase fluorescence intensity, are a critical consideration in designing probes for such assays. plos.orgnih.gov
The hydrazide functional group of this compound reacts efficiently with the carbonyl groups (aldehydes and ketones) present in reducing saccharides. lumiprobe.combroadpharm.com This makes it an excellent tool for labeling oligosaccharides and the carbohydrate portions of glycoconjugates, such as glycoproteins. lumiprobe.com The process often involves the chemical or enzymatic oxidation of sugar moieties to create reactive aldehyde groups, which are then targeted by the hydrazide dye. lumiprobe.com For example, cis-diol groups within the sugar chains of glycosylated proteins can be oxidized using periodate to form dialdehydes, which readily conjugate with this compound. lumiprobe.com This labeling strategy is performed in aqueous conditions, which is crucial for maintaining the integrity of proteins and antibodies. lumiprobe.com
Nucleic Acid Labeling in Hybridization and Sequencing Applications
Advanced Fluorescence Imaging Techniques
The robust photophysical properties of Cy3, including its brightness and high photostability, make it well-suited for advanced fluorescence imaging. axispharm.comassaygenie.com These techniques push the boundaries of optical resolution to visualize cellular structures and molecular interactions in unprecedented detail. assaygenie.com The integration of Cy3 with methods like super-resolution microscopy has opened new avenues in cellular imaging, allowing researchers to observe the behavior of biomolecules at the single-molecule level. assaygenie.com The stable fluorescence of Cy3 ensures that it can withstand the intense and prolonged light exposure required for these high-resolution techniques without significant signal degradation. assaygenie.com
Table 2: Properties and Applications of this compound
| Property | Description | Relevance in Applications |
| Reactivity | Hydrazide group reacts with aldehydes and ketones. lumiprobe.combroadpharm.comlumiprobe.com | Enables covalent labeling of oxidized glycoproteins, reducing saccharides, and proteins after oxidative stress. lumiprobe.comglpbio.comlumiprobe.com |
| Excitation Wavelength | Approximately 550 nm. alfa-chemistry.comaxispharm.com | Compatible with standard light sources used in fluorescence microscopy and flow cytometry. |
| Emission Wavelength | Approximately 570 nm (Orange-Red). alfa-chemistry.comaxispharm.com | Provides a bright, easily detectable signal with a good signal-to-noise ratio. assaygenie.com |
| Photostability | High resistance to photobleaching. axispharm.comnih.gov | Crucial for advanced imaging techniques requiring long exposure times, such as super-resolution microscopy. assaygenie.comnih.gov |
| Fluorescence | High quantum yield and brightness. axispharm.com | Increases sensitivity for detecting low-abundance molecules in applications like FISH and protein expression profiling. nih.govnih.gov |
Fluorescence Microscopy Applications
This compound is widely employed in fluorescence microscopy for visualizing the localization and dynamics of labeled biomolecules within cells and tissues. Its bright orange fluorescence, with an excitation maximum around 555 nm and an emission maximum around 570 nm, is well-suited for standard microscopy setups equipped with common laser lines (e.g., 532 nm or 555 nm) and TRITC filter sets. thermofisher.com The high extinction coefficient of the Cyanine3 fluorophore contributes to its brightness, enabling sensitive detection. interchim.fr
A key application of this compound in fluorescence microscopy is the labeling of glycoproteins. The cis-diol groups within the sugar moieties of glycoproteins can be oxidized using reagents like sodium periodate to generate aldehyde groups. These aldehydes then readily react with the hydrazide group of this compound, forming a stable covalent bond. lumiprobe.combroadpharm.com This method is particularly useful for labeling cell surface glycoproteins, allowing for the visualization of cellular morphology and the tracking of membrane dynamics. Similarly, antibodies, which are glycoproteins, can be labeled with this compound following periodate oxidation of their carbohydrate regions, preserving their antigen-binding sites for immunofluorescence applications. interchim.fr
Key Properties of Cyanine3 for Fluorescence Microscopy:
| Property | Value | Reference |
| Excitation Maximum | ~555 nm | thermofisher.com |
| Emission Maximum | ~570 nm | thermofisher.com |
| Recommended Laser Line | 532 nm or 555 nm | thermofisher.com |
| Common Filter Set | TRITC | thermofisher.com |
Flow Cytometry for Cellular Property Analysis
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a heterogeneous population. This compound-labeled probes are utilized in flow cytometry to identify and quantify specific cell populations based on the presence of target molecules. nih.gov For instance, cells can be treated with a periodate solution to oxidize cell surface sialic acids, generating aldehydes that can then be labeled with this compound. This allows for the general labeling of the cell surface and analysis of cellular properties such as size and granularity in conjunction with fluorescence intensity.
Furthermore, specific cell populations can be targeted by conjugating this compound to antibodies or other ligands that bind to cell surface markers. This enables the enumeration and sorting of cells based on the expression levels of these markers. The bright fluorescence of Cyanine3 ensures a high signal-to-noise ratio, which is crucial for distinguishing between cell populations with varying levels of marker expression. thermofisher.com
Single-Molecule Localization Microscopy (STORM)
Single-Molecule Localization Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light to visualize cellular structures at the nanoscale. uib.no STORM relies on the stochastic activation and localization of individual fluorophores. While Cyanine5 (Cy5) is a commonly used reporter dye in STORM, Cyanine3 (Cy3) often plays a crucial role as an "activator" dye in a dye pair with Cy5. epfl.ch
In this activator-reporter pair system, the Cy3 molecule absorbs light at a shorter wavelength and facilitates the photoswitching of the nearby Cy5 reporter molecule from a dark state to a fluorescent state. This controlled, sparse activation of individual Cy5 molecules allows for their precise localization. By repeatedly activating and localizing different subsets of fluorophores, a super-resolution image is reconstructed. The photophysical properties of Cy3, including its absorption spectrum and quantum yield, are critical for the efficient activation of the reporter dye, thereby influencing the quality of the final STORM image.
Single-Molecule Fluorescence Spectroscopy for Dynamic Studies
Single-molecule fluorescence spectroscopy encompasses a range of techniques that allow for the observation of individual molecules, providing insights into their conformational dynamics, interactions, and enzymatic activities without the averaging effects of ensemble measurements. Cyanine3 is a popular fluorophore for these studies due to its high photostability and brightness, which are essential for detecting the faint signals from single molecules. researchgate.net
In single-molecule Förster Resonance Energy Transfer (smFRET) experiments, Cy3 is frequently used as a donor fluorophore in a pair with an acceptor dye like Cy5. nih.gov By labeling a biomolecule at two specific sites with this donor-acceptor pair, changes in the distance between the two points can be monitored by measuring the efficiency of energy transfer. This provides a powerful tool to study the dynamic conformational changes of proteins and nucleic acids in real-time. The photophysical properties of Cyanine3, such as its fluorescence lifetime and quantum yield, directly impact the accuracy and sensitivity of these single-molecule measurements. researchgate.net
Live Cell Imaging Protocols and Considerations
Live cell imaging allows for the study of dynamic cellular processes in their native environment. thermofisher.com The use of fluorescent probes like this compound in live-cell imaging requires careful consideration to maintain cell health and minimize artifacts. expertcytometry.comyoutube.com
Key Considerations for Live Cell Imaging with this compound:
Environmental Control: Maintaining physiological conditions, including temperature (typically 37°C), CO2 levels (usually 5%), and humidity, is crucial for cell viability during imaging. expertcytometry.comyoutube.com
Phototoxicity: The excitation light used to induce fluorescence can generate reactive oxygen species, which are damaging to cells. expertcytometry.com It is important to use the lowest possible laser power and exposure times that still provide an adequate signal-to-noise ratio. Using longer wavelength excitation, when possible, can also reduce phototoxicity. thermofisher.comexpertcytometry.com
Labeling Concentration: The concentration of this compound used for labeling should be optimized to achieve sufficient signal without causing cellular stress or altering normal cellular functions. youtube.com
Media Composition: Standard cell culture media often contain components like phenol red that are autofluorescent, increasing background noise. Using phenol red-free, optically clear media during imaging can significantly improve the signal-to-noise ratio. youtube.com
Cell Health Monitoring: It is essential to monitor cell morphology and behavior throughout the experiment to ensure that the imaging conditions and the fluorescent label are not adversely affecting the cells. microscopist.co.uk
Biosensing and Probe Development
The fluorescent properties of Cyanine3 make it a valuable component in the development of biosensors and fluorescent probes for the detection of specific analytes. alfa-chemistry.com this compound can be used to conjugate the fluorophore to biomolecules that act as recognition elements, such as antibodies or nucleic acid aptamers.
For example, a probe for a specific protein could be constructed by labeling an antibody that binds to that protein with this compound. The binding of the antibody-probe to its target can then be detected and quantified by the fluorescence signal. The high sensitivity of fluorescence detection allows for the detection of low-abundance analytes. alfa-chemistry.com Furthermore, the development of environment-sensitive cyanine dyes, whose fluorescence properties change upon binding to a target or in response to changes in the local environment (e.g., pH, polarity), has expanded the possibilities for creating sophisticated biosensors. nih.govnih.gov
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). agilent.comrsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for studying molecular interactions and conformational changes. nih.govdrugtargetreview.com
Cyanine3 is a commonly used FRET donor, often paired with acceptors like Cyanine5 (Cy5). agilent.comresearchgate.net The emission spectrum of Cy3 has significant overlap with the absorption spectrum of Cy5, which is a key requirement for efficient FRET. researchgate.net this compound can be used to specifically label one component of an interacting system, while the other component is labeled with an acceptor dye. The occurrence of FRET, detected by a decrease in donor fluorescence and an increase in acceptor fluorescence, indicates that the two components are in close proximity, confirming their interaction. This principle is widely applied in immunoassays, nucleic acid hybridization assays, and studies of protein-protein interactions. agilent.comnih.gov
Common FRET Pair Involving Cyanine3:
| Donor | Acceptor | Förster Distance (R₀) | Reference |
| Cyanine3 (Cy3) | Cyanine5 (Cy5) | >50 Å | agilent.com |
Development of Responsive Fluorescent Sensors
The specific reactivity of the hydrazide group makes this compound an excellent candidate for building responsive fluorescent sensors. Hydrazides react with aldehydes and ketones to form stable hydrazone linkages. lumiprobe.com This reaction can be exploited to design sensors that detect the presence of carbonyl-containing molecules. The principle involves designing a system where the fluorescence properties of Cyanine3 change upon reaction with the target analyte. For instance, a sensor could be developed for a specific metabolite that possesses a ketone group. The reaction of this compound with this metabolite would lead to a measurable change in fluorescence intensity or wavelength, allowing for its quantification. This approach is particularly useful for developing sensors for biomolecules where carbonyl groups can be generated through specific enzymatic or chemical reactions. lumiprobe.com
Detection of Oxidative Modifications in Biological Systems
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to damage of cellular components, including proteins. nih.gov A common form of oxidative damage to proteins is the formation of carbonyl groups on amino acid side chains. nih.govmdpi.com this compound serves as a highly specific and sensitive tool for detecting this type of modification. lumiprobe.combroadpharm.com Because the hydrazide group selectively reacts with carbonyls, the dye can be used to label proteins that have undergone oxidative stress. lumiprobe.combroadpharm.com This allows for the visualization and quantification of carbonylated proteins in complex biological samples, such as cell lysates or tissues, using techniques like fluorescence microscopy or gel electrophoresis. This method provides a direct measure of the extent of oxidative protein damage, which is associated with aging and various diseases. nih.gov
Functional Studies in Molecular Biophysics and Cell Biology
This compound and other derivatives of the Cy3 dye are instrumental in a variety of functional studies that aim to elucidate the mechanisms of biological processes at the molecular level.
Understanding how proteins bind to and interact with DNA and RNA is fundamental to cell biology. Cyanine dyes are widely used to study these interactions. researchgate.netresearchgate.netbenthamscience.com A phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE) is particularly useful in this context. nih.govbiorxiv.org When a protein binds to a nucleic acid strand near a covalently attached Cy3 dye, it can cause a significant enhancement in the dye's fluorescence intensity. nih.gov This effect is thought to result from the local protein environment sterically hindering the dye's ability to undergo non-radiative decay pathways, thus forcing more of the absorbed energy to be released as fluorescence. biorxiv.org By monitoring the change in Cy3 fluorescence, researchers can study the binding kinetics and stoichiometry of protein-nucleic acid interactions without needing to label the protein itself. nih.govbiorxiv.org
| Research Application | Biomolecular System | Key Finding |
| Inter-Dye Distance Measurement | Holliday Junction (DNA) | Demonstrated real-time monitoring of multiple FRET efficiencies to study complex conformations. nih.gov |
| Conformational Dynamics | HPPK (Enzyme) | Donor lifetime FRET trajectories can be used to probe single-molecule conformational dynamics during an enzymatic reaction. nih.gov |
| Protein-Nucleic Acid Interactions (PIFE) | Human Replication Protein A (hRPA) and ssDNA | The magnitude of the PIFE effect depends on the specific region of the protein that interacts with the Cy3 dye and the dye's position on the DNA. nih.gov |
| Oxidative Modification Detection | Oxidized Proteins | Carbonyl groups formed on proteins due to oxidative stress can be specifically labeled by hydrazide-functionalized dyes. lumiprobe.combroadpharm.com |
This table provides examples of research findings from studies utilizing Cyanine3 and related FRET/PIFE methodologies.
Fluorescence-based assays are highly sensitive methods for monitoring enzyme activity. mdpi.com One approach involves using a substrate that has been labeled with a fluorescent dye. When the enzyme acts on the substrate, it can cause a change in the fluorescence signal. For example, an enzyme might cleave a substrate, leading to the release of a fluorescent fragment that is no longer quenched by a nearby quenching molecule. mdpi.com While this compound is primarily used for its carbonyl reactivity, this principle can be adapted. An assay could be designed where an enzyme's activity produces a carbonyl group on a substrate. The subsequent reaction with this compound would produce a fluorescent signal proportional to the amount of product formed, thus providing a measure of enzyme activity. Alternatively, substrates can be pre-labeled with fluorescent dyes to continuously measure enzyme kinetics in cell extracts or for high-throughput screening applications. biotium.com
Applications in Materials Science and Advanced Systems
Integration into Nanomaterials for Enhanced Performance
The functionalization of nanomaterials with Cyanine3 hydrazide is a key strategy for creating advanced composite materials with enhanced optical properties for tracking and imaging. The dye's strong fluorescence provides a built-in mechanism for visualizing and monitoring the nanomaterials' behavior in complex systems.
Research has demonstrated the successful functionalization of silver nanoparticles (AgNPs) with a cyanine3 moiety. nih.govnih.gov In one method, a derivative, cyanine3-polyethylene glycol-thiol (Cy3-PEG-SH), is used to coat the AgNPs. nih.gov The thiol group has a strong affinity for the silver surface, ensuring stable attachment, while the PEG component enhances bioavailability and stability in physiological conditions. nih.gov This process results in fluorescently tagged nanoparticles (Cy3-AgNPs) that can be imaged in biological models, such as 2D and 3D tumor models, to provide insights into their cellular localization and diffusion. nih.govnih.gov
Another important application involves the use of hydrazide-mediated coupling to attach biomolecules to quantum dots (QDs). nih.gov While not specifying this compound directly, the principle is highly relevant. A hydrazide group on the surface of a quantum dot can react with an aldehyde group, which can be generated on the Fc region of an antibody through oxidation. nih.gov This "oriented coupling" strategy is more efficient than other methods, like the carbodiimide (B86325) method, and enhances the bio-activity of the resulting probe, which is crucial for diagnostic assays. nih.gov Applying this to this compound-modified nanomaterials would similarly enable the oriented attachment of antibodies, creating highly specific and fluorescently traceable nanoprobes.
The integration of Cyanine3 provides key performance enhancements:
Traceability: The bright fluorescence of Cy3 allows for the sensitive tracking of nanomaterials in various environments.
Stability: When combined with stabilizing agents like PEG, the functionalization can improve the nanoparticle's stability and bioavailability. nih.gov
Targeted Functionality: The hydrazide group provides a reactive handle for conjugating the nanomaterial to specific biomolecules, enabling targeted applications. lumiprobe.combroadpharm.com
| Nanomaterial | Functionalization Method | Key Enhancement | Reference |
|---|---|---|---|
| Silver Nanoparticles (AgNPs) | Attachment of Cy3-PEG-SH via thiol group affinity | Fluorescent tracking for imaging in tumor models | nih.govnih.gov |
| Quantum Dot Beads (QBs) | Hydrazide-mediated oriented coupling to antibodies | Enhanced bio-activity and detection performance for assays | nih.gov |
Role in Optical Systems and Sensor Design
The specific reactivity of the hydrazide group makes this compound a valuable component in the design of optical sensors. mdpi.comresearchgate.net The fundamental principle involves the detection of molecules containing aldehyde or ketone functionalities. broadpharm.comaxispharm.com This reaction forms a stable covalent bond, tethering the bright fluorescent Cy3 dye to the target molecule and enabling its detection and quantification through fluorescence. axispharm.cominterchim.fr
This capability is particularly useful for creating biosensors. For instance, glycoproteins can be targeted by first oxidizing their sugar moieties with periodate (B1199274) to generate aldehyde groups, which then serve as reaction sites for this compound. lumiprobe.comlabscoop.comantibodies.com This allows for the specific labeling and detection of important classes of proteins. Similarly, the dye can be used in studies of oxidative stress, where cellular components like proteins can develop carbonyl groups as a result of damage. lumiprobe.comlabscoop.comglpbio.com
The design of an optical sensor using this compound typically involves:
Recognition: The hydrazide group selectively targets and reacts with a carbonyl group on the analyte.
Transduction: Upon binding, the fluorescent properties of the Cy3 dye act as the signal transducer.
Signaling: The presence of the analyte is indicated by a measurable fluorescent signal, which can be detected by various instruments like fluorometers or microscopes. interchim.frinterchim.fr
Research into hydrazide-based fluorescent sensors has shown their effectiveness. For example, a novel sensor incorporating a coumarin-hydrazide structure was designed for the detection of specific anions. researchgate.net The interaction with anions like cyanide (CN-) resulted in a distinct shift in UV-vis absorption and quenching of fluorescence, allowing for detection at very low concentrations. researchgate.net This demonstrates the potential of the hydrazide functional group in creating highly sensitive and selective optical probes. researchgate.net
| Target Analyte Class | Sensing Principle | Application Area | Reference |
|---|---|---|---|
| Glycoproteins | Periodate oxidation of sugars to aldehydes, followed by hydrazide reaction | Protein labeling and detection | lumiprobe.comlabscoop.com |
| Products of Oxidative Stress | Reaction with carbonyl groups formed on damaged biomolecules | Cellular damage studies | lumiprobe.comlabscoop.comglpbio.com |
| Reducing Sugars | Direct reaction with the open-chain aldehyde or ketone form | Carbohydrate analysis | broadpharm.comlabscoop.com |
Development of Photofunctional Devices (e.g., Solar Cells)
In the realm of photofunctional devices, the broader class of cyanine (B1664457) dyes is extensively studied for its potential in organic solar cells, particularly dye-sensitized solar cells (DSSCs). nih.govresearchgate.net These dyes are prized for their high molar extinction coefficients and their ability to absorb light in the visible spectrum, which are crucial properties for an efficient solar cell sensitizer. interchim.frnih.gov
Research has focused on improving the performance of solar cells that use a bilayer of a cyanine dye and a fullerene (like C60) as the active layer. empa.ch In these devices, the cyanine dye layer is responsible for absorbing solar radiation to generate excitons (electron-hole pairs). empa.ch Significant performance improvements have been achieved through strategies like oxidative doping of the cyanine layer, which increases its conductivity and facilitates charge transport. empa.ch This has led to the fabrication of inverted bilayer solar cells with efficiencies of up to 3.7% and tandem devices exceeding 4% performance. empa.ch
While these studies often use cyanine dyes with different functional groups (typically carboxylic acid anchors for binding to TiO2), the fundamental photophysical properties of the cyanine chromophore are the key. nih.gov The hydrazide functionality of this compound offers an alternative anchoring strategy. It could potentially be used to bind the dye to device components that have been functionalized with complementary carbonyl groups, providing a different method for integrating the photosensitive dye into the solar cell architecture.
Key findings in the development of cyanine-based solar cells include:
Broadened Absorption: Upon adsorption onto a TiO2 electrode, the absorption spectra of cyanine dyes are often broadened, allowing them to capture more of the solar spectrum. researchgate.net
Charge Generation: Studies have shown surprisingly efficient photoinduced charge generation even within pristine cyanine dye films, suggesting that a traditional donor/acceptor interface is not always required for exciton (B1674681) splitting in these systems. empa.ch
Photophysical and Theoretical Considerations for Research Optimization
Excited-State Dynamics and Energy Relaxation Pathways
Upon absorption of a photon, Cyanine3 (Cy3) is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through several competing pathways, both radiative (fluorescence) and non-radiative. The efficiency of fluorescence is largely dictated by the dynamics of these de-excitation processes. The core structure of Cy3, featuring a polymethine bridge connecting two indolenine rings, possesses significant conformational flexibility. This flexibility, particularly the torsional freedom around the methine bonds, provides efficient routes for non-radiative decay, which are a primary determinant of the dye's fluorescence quantum yield. rsc.org
Studies have revealed that upon photoexcitation, the excited state of cyanine (B1664457) dyes can relax via parallel pathways, leading to the formation of multiple transient states that undergo internal conversion back to the ground state. rsc.org For Cy3 specifically, a key non-radiative decay pathway involves the formation of a previously unknown dark state within approximately 1 picosecond of photoexcitation. nih.gov This process is thought to be mediated by vibrational mode coupling, potentially through a conical intersection, which provides a highly efficient channel for the dissipation of electronic energy as heat. nih.gov
Non-Radiative Decay Processes and Environmental Influences
The dominant non-radiative decay process for Cy3 in solution is photoisomerization around the polymethine chain, leading to the formation of a short-lived, non-fluorescent cis-isomer. researchgate.netresearchgate.net The rate of this and other non-radiative processes is profoundly influenced by the local environment of the fluorophore.
Key environmental factors include:
Viscosity: In environments with higher viscosity, the large-amplitude molecular rotations required for photoisomerization are hindered. rsc.org This suppression of the primary non-radiative pathway leads to a significant increase in the fluorescence quantum yield and excited-state lifetime. nih.gov
Polarity: The polarity of the solvent affects the energy levels of the ground and excited states, as well as any transient species involved in the decay pathways. This, in turn, modulates the kinetics of non-radiative deactivation. rsc.org For some cyanine dyes, protic solvents have been shown to enhance non-radiative deactivation compared to aprotic solvents of similar dielectric constants, suggesting a role for hydrogen bonding in the process. nih.gov
Biomolecular Binding: When Cyanine3 hydrazide is covalently bound to a macromolecule such as a protein or nucleic acid, its local environment becomes more rigid and sterically constrained. This confinement severely restricts the photoisomerization of the polymethine chain. researchgate.netnih.gov As a result, the quantum yield of fluorescence is often dramatically enhanced compared to the free dye in solution. researchgate.netnih.gov
The table below summarizes the effect of environmental changes on the key non-radiative decay pathway of Cy3.
| Environmental Factor | Influence on Molecular Motion | Effect on Photoisomerization | Consequence for Fluorescence |
| Increased Viscosity | Hinders rotation around polymethine bonds | Rate is decreased | Quantum yield and lifetime increase |
| Binding to Macromolecule | Sterically restricts conformational changes | Suppressed | Quantum yield and lifetime increase significantly |
| Low Viscosity Solution | Allows free rotation | Efficient and rapid | Quantum yield and lifetime are low |
Mechanisms of Photoisomerization in Solution and Bound States
The mechanism of photoisomerization is a defining characteristic of Cy3's photophysics. The molecule typically exists in the thermodynamically stable all-trans conformation, which is highly fluorescent. Upon excitation, the dye can twist around one of the carbon-carbon double bonds in the polymethine chain to form a cis conformation. researchgate.netnih.gov This twisted state has a potential energy surface that intersects with the ground state, facilitating rapid and efficient non-radiative decay. nih.gov
In Solution: In low-viscosity solvents, the barrier to this isomerization is low, and the process is a major de-excitation pathway. researchgate.net This contributes to the relatively low fluorescence quantum yield of free Cy3 in aqueous buffers. The isomerization is a reversible, photo-induced process. nih.gov
In Bound States: When this compound is conjugated to a biomolecule, the interaction with the molecular surface imposes significant steric hindrance. This local constraint raises the energy barrier for the trans-cis isomerization, making the pathway kinetically unfavorable. nih.gov By effectively "locking" the dye in its fluorescent all-trans conformation, the primary non-radiative channel is suppressed, leading to the observed increase in fluorescence intensity and lifetime. researchgate.netnih.gov This property is crucial for its use as a reporter in biological imaging and FRET studies.
Photostability and Photoblinking in Long-Term Imaging Applications
Photostability, the ability of a fluorophore to resist photochemical destruction upon repeated excitation, is a critical parameter for applications requiring long-term or high-intensity illumination, such as single-molecule tracking and super-resolution microscopy. Cyanine dyes, including Cy3, are susceptible to photobleaching, an irreversible process where the dye loses its ability to fluoresce. This degradation often involves reactions between the excited fluorophore (particularly the long-lived triplet state) and molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically attack and destroy the dye's conjugated π-electron system. researchgate.netresearchgate.net
Photoblinking refers to the stochastic switching of a single fluorophore between a fluorescent "on" state and a non-fluorescent "off" or "dark" state. These dark states can be transient, such as the triplet state, or more long-lived, involving radical ion species or covalent adducts. researchgate.netacs.org While often a nuisance in imaging, understanding and controlling these dark states can also be exploited for advanced techniques.
Strategies for Mitigating Photodegradation
Several strategies have been developed to enhance the photostability of Cy3 and reduce photobleaching. The primary approach is to de-populate the reactive triplet state or eliminate the reactants that lead to degradation.
Common photostabilization methods include:
Triplet State Quenchers (TSQs): Adding chemical agents to the imaging buffer that can accept energy from the dye's excited triplet state, returning it to the ground state before it can react with oxygen. Common TSQs include cyclooctatetraene (COT) and 4-nitrobenzyl alcohol (NBA). researchgate.net
Oxygen Scavenging Systems: These enzymatic systems (e.g., glucose oxidase and catalase) or chemical cocktails remove dissolved molecular oxygen from the buffer, thereby preventing the formation of ROS. researchgate.net
Reductants and Antioxidants: Compounds like Trolox (a water-soluble vitamin E analog) and the naturally occurring amino acid ergothioneine can reduce photobleaching and blinking for cyanine dyes. researchgate.net
Covalent Linking of Stabilizers: A more advanced strategy involves covalently attaching a stabilizing moiety, such as COT or Trolox, in close proximity to the cyanine fluorophore. This intramolecular quenching is highly efficient and does not require high concentrations of additives in the bulk solution. researchgate.net
The table below outlines common strategies and their mechanisms of action.
| Strategy | Agent(s) | Mechanism of Action |
| Triplet State Quenching | Cyclooctatetraene (COT), Trolox | Deactivates the excited triplet state of the dye via energy transfer, preventing reaction with O₂. |
| Oxygen Removal | Glucose Oxidase/Catalase (GOX/CAT) | Enzymatically removes dissolved oxygen from the imaging medium. |
| Antioxidant Addition | Ergothioneine, Mercaptoethylamine (MEA) | Quenches reactive oxygen species or directly reduces the dye from a radical state. |
| Intramolecular Quenching | Covalently linked COT or Trolox | Provides highly efficient, localized quenching of the triplet state. |
Exploiting Dark States for Photoswitching
While often detrimental, the formation of specific dark states can be harnessed for super-resolution imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy). This requires the ability to reversibly switch most molecules "off" into a stable dark state, leaving only a sparse, optically resolvable subset "on".
For cyanine dyes, a well-characterized photoswitching mechanism involves the use of primary thiols (e.g., β-mercaptoethanol, BME) in the imaging buffer. acs.org The process is as follows:
Upon excitation with red light (e.g., ~561 nm), the excited Cy3 molecule can react with a deprotonated thiol.
This leads to the nucleophilic addition of the thiol to the polymethine bridge, disrupting the dye's conjugated system and forming a stable, non-fluorescent covalent adduct (the dark state). researchgate.netacs.org
The rate of switching to this dark state is dependent on the concentration of the thiol and the solution's pH. acs.org
The fluorescent state can be recovered by photo-induced cleavage of the thiol adduct, typically using a lower wavelength of light (e.g., UV or violet light, ~405 nm), or through a slower thermal reversion process. acs.org
This reversible control over the fluorescent state allows for the sequential imaging of different subsets of molecules, enabling the reconstruction of an image with a resolution far beyond the diffraction limit.
Computational Modeling of Electronic Transitions and Molecular Interactions
Computational modeling provides invaluable insights into the electronic structure and dynamics of Cyanine3, complementing experimental data and guiding the design of new probes. These theoretical approaches allow researchers to predict photophysical properties and understand how the dye interacts with its environment at an atomic level. researchcorridor.orgescholarship.org
The ground state geometry of Cy3 is typically optimized using Density Functional Theory (DFT), often with a hybrid functional such as B3LYP. nih.govnih.gov To account for the influence of a solvent, these calculations are frequently performed within a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of the medium. nih.gov
To investigate the photophysical properties, the electronic transitions between the ground state (S₀) and the first excited state (S₁) are modeled. Methods for this include:
Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating the vertical excitation energies, which correspond to the absorption maxima. nih.gov
Configuration-Interaction Singles (CIS): An alternative ab initio method for calculating excited-state properties. nih.gov
A key application of these models is to understand the interactions between Cy3 and biomolecules or between two Cy3 molecules in close proximity (excitonic coupling). nih.gov The atomic transition charge model has emerged as a cost-effective and accurate method for this purpose. nih.gov In this approach, the transition density between the ground and excited states, calculated via TD-DFT or other methods, is used to derive a set of partial charges on each atom of the dye. nih.govnih.gov These charges effectively describe the electrostatic potential of the electronic transition and can be used to accurately calculate coupling energies and predict how interactions with a protein or another dye will alter the absorption and emission spectra. nih.gov
The table below lists some of the computational methods used to study Cyanine3.
| Computational Method | Purpose | Key Information Obtained |
| Density Functional Theory (DFT) | Ground-state geometry optimization | Stable molecular structure, bond lengths, angles. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited states | Absorption wavelength (λ_max), oscillator strength. |
| Polarizable Continuum Model (PCM) | Simulation of solvent effects | Properties in different solvents (e.g., water, methanol). |
| Atomic Transition Charge Models | Modeling electronic transitions and intermolecular coupling | Excitonic coupling energies, spectral shifts upon binding, interaction forces. |
Density Functional Theory (DFT) Applications in Dye Design
Density Functional Theory (DFT) has become a powerful tool in the rational design of cyanine dyes, including derivatives like this compound, enabling the prediction and fine-tuning of their photophysical properties. dntb.gov.ualongdom.orgnih.gov DFT is a quantum mechanical method that allows for the calculation of a molecule's electronic structure, providing insights into properties like absorption and fluorescence maxima. mdpi.comlongdom.org This computational approach is considered a cost-effective and accurate method for studying biological and molecular systems. longdom.orglongdom.org
The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. nih.govmdpi.com Studies have shown that for cyanine dyes, pure exchange functionals such as M06L, HFS, HFB, and B97D, when combined with a triple-zeta basis set like 6-311+G(2d,p), provide the best performance for estimating absorption and fluorescent characteristics. dntb.gov.ua The addition of diffuse functions to the basis set, for instance moving from 6-31G(d,p) to 6-31+G(d,p), has been demonstrated to improve the accuracy of calculated absorption maxima. mdpi.com
Time-Dependent Density Functional Theory (TDDFT) is a widely used extension of DFT for computing the electronic structure and geometry of molecules in their excited states. mdpi.com However, TDDFT has been known to face challenges in accurately predicting the excitation energies of cyanine dyes, with deviations of up to 1 eV from experimental values having been reported. rsc.orgnih.gov These inaccuracies are often attributed to difficulties in capturing the differential electron-correlation effects between the ground and excited states. nih.gov To address this, alternative methods and corrections have been explored. For instance, the B2PLYP double hybrid functional has been proposed as a way to improve the accuracy of TDDFT calculations for cyanine dyes. nih.govacs.org
DFT calculations are instrumental in understanding the structure-property relationships of cyanine dyes. They can be used to model how modifications to the dye's structure, such as altering the length of the polymethine chain or changing the end groups, affect its photophysical properties. rsc.org For example, DFT can be used to study the "vinylene shift," a phenomenon where increasing the length of the polymethine chain leads to a significant red-shift in the absorption spectrum. rsc.org
Table 1: Comparison of Theoretical Methods for Predicting Excitation Energies of Cyanine Dyes
| Theoretical Method | Average Deviation from Experimental Values (eV) | Key Features |
| Configuration Interaction Singles (CIS) | ~1.33 | Overestimates ππ* transition energies. nih.gov |
| TDDFT (B3LYP functional) | 0.41 | Offers better performance than CIS, but can still show significant deviations. nih.gov |
| TDDFT (CAM-B3LYP functional) | 0.57 | A long-range corrected functional with improved accuracy over standard hybrids for some systems. nih.gov |
| Algebraic Diagrammatic Construction (ADC(2)) | Very good agreement | Considered a benchmark method for its high accuracy in predicting excited states. nih.gov |
| B2PLYP | Satisfactory agreement with CC3 and DMC | A double hybrid functional that significantly improves upon generalized gradient and hybrid approximations. acs.org |
Molecular Dynamics Simulations for Environmental Effects
While DFT provides valuable insights into the intrinsic properties of a dye molecule, Molecular Dynamics (MD) simulations are crucial for understanding how the surrounding environment influences the behavior of this compound. MD simulations model the interactions between the dye and solvent molecules over time, providing a dynamic picture of how factors like solvent polarity and viscosity affect the dye's conformation and photophysical properties.
For instance, MD simulations can be used to study the adsorption of dye molecules onto surfaces. In one study, MD simulations revealed that methylene blue molecules align in a parallel orientation on the surface of activated carbon in an aqueous environment, which maximizes surface coverage and intermolecular interactions. physchemres.org This type of information is critical for applications where this compound might be used in proximity to surfaces, such as in biosensors or on solid supports.
The combination of DFT and MD simulations offers a powerful approach to understanding and predicting the behavior of this compound in various environments. DFT can be used to parameterize the force fields used in MD simulations, ensuring that the simulations accurately reflect the quantum mechanical nature of the dye molecule. In turn, MD simulations can provide ensembles of molecular conformations that can be used in subsequent DFT calculations to determine how environmental fluctuations affect the dye's electronic properties.
Aggregation Phenomena and Their Impact on Fluorescent Behavior
Cyanine dyes, including this compound, are well-known for their tendency to self-associate in solution, forming aggregates that can dramatically alter their photophysical properties. pradeepresearch.orgnih.gov This aggregation is driven by strong intermolecular van der Waals-like forces between the dye molecules. pradeepresearch.org The formation of these aggregates leads to distinct changes in the absorption spectrum compared to the monomeric species, with the appearance of new, shifted bands. pradeepresearch.org
Formation of J- and H-Aggregates
The changes in the absorption spectrum upon aggregation are explained by molecular exciton (B1674681) theory, which describes the coupling of the transition moments of the individual dye molecules within the aggregate. pradeepresearch.org Depending on the arrangement of the molecules, two main types of aggregates are formed: J-aggregates and H-aggregates.
J-Aggregates: These are characterized by a bathochromic (red) shift in the absorption spectrum, resulting in a new, narrow, and intense absorption band at a longer wavelength than that of the monomer. pradeepresearch.orgnih.gov This "J-band" is named after E.E. Jelley, who first observed this phenomenon. pradeepresearch.org J-aggregates are typically formed when the dye molecules arrange in a head-to-tail fashion. pradeepresearch.orgnih.gov A key feature of J-aggregates is their high fluorescence quantum yield and small Stokes shift. pradeepresearch.orgnih.gov
H-Aggregates: In contrast, H-aggregates exhibit a hypsochromic (blue) shift in the absorption spectrum, meaning the new absorption band appears at a shorter wavelength than the monomer. pradeepresearch.orgoup.com The "H" in H-aggregate stands for hypsochromic. pradeepresearch.org This type of aggregation occurs when the dye molecules stack in a parallel, plane-to-plane (sandwich-type) arrangement. pradeepresearch.orgacs.org H-aggregates are characterized by a large Stokes shift and a low fluorescence quantum yield. pradeepresearch.orgnih.gov
The formation of either J- or H-aggregates can be influenced by several factors, including the concentration of the dye, the solvent, the presence of salts, and the temperature. oup.com For instance, at low concentrations, some cyanine dyes may form H-aggregates, while at higher concentrations, they transition to form J-aggregates. pradeepresearch.org The addition of certain ions, like potassium, can also induce the formation of J-aggregates from H-aggregates. oup.comoup.com
Table 2: Characteristics of J- and H-Aggregates
| Feature | J-Aggregates | H-Aggregates |
| Spectral Shift | Bathochromic (Red-shifted) pradeepresearch.orgnih.gov | Hypsochromic (Blue-shifted) pradeepresearch.orgoup.com |
| Absorption Band | Narrow and intense pradeepresearch.org | Broad nih.gov |
| Fluorescence | High quantum yield, small Stokes shift pradeepresearch.orgnih.gov | Low quantum yield, large Stokes shift pradeepresearch.orgnih.gov |
| Molecular Arrangement | Head-to-tail pradeepresearch.orgnih.gov | Parallel, plane-to-plane pradeepresearch.orgacs.org |
Excitonic Coupling in Designer Structures
The phenomenon of excitonic coupling, which gives rise to the distinct spectral properties of J- and H-aggregates, can be harnessed in the design of novel molecular structures with tailored optical properties. nih.govd-nb.info By controlling the spatial arrangement and orientation of cyanine dye molecules, it is possible to manipulate the excitonic coupling between them and thus control the resulting photophysical behavior. acs.orgnih.gov
DNA nanotechnology has emerged as a powerful tool for creating precisely defined dye aggregates. acs.orgnih.gov By attaching cyanine dyes to specific locations on a DNA scaffold, such as a Holliday junction, researchers can control the distance and orientation between the dye molecules with sub-nanometer precision. acs.orgnih.gov This allows for the systematic study of how these parameters affect excitonic coupling and the formation of different types of aggregates.
For example, by covalently linking two Cyanine3 (Cy3) dyes to a DNA molecule, it is possible to create artificial H-aggregates. acs.org The proximity of the two dyes leads to overlapping electron orbitals and the creation of a new energy landscape, resulting in a blue-shifted absorption peak characteristic of H-aggregation. acs.org Theoretical models, such as the extended dipole approximation, can be used to calculate the excitonic coupling strength and predict the resulting spectral shifts. nih.gov
The ability to control excitonic coupling in designer structures opens up possibilities for a wide range of applications, including the development of light-harvesting systems, nanophotonic devices, and highly sensitive biosensors. nih.gov By understanding and manipulating the principles of excitonic coupling, it is possible to create molecular systems with novel and enhanced optical functionalities.
Advanced Imaging and Spectroscopic Techniques Employing Cyanine3 Hydrazide
Single-Molecule Tracking Methodologies
Single-molecule tracking (SMT) allows for the direct observation of the motion and behavior of individual molecules, providing insights into dynamic processes within living cells that are obscured by ensemble-averaging methods. The brightness and photostability of the Cy3 fluorophore make it a suitable probe for these demanding applications.
A significant advancement in SMT is high-density single-particle tracking, which enables the simultaneous monitoring of numerous molecules. A novel method for achieving this leverages the photoconversion of Cyanine5 (Cy5) into Cy3. digitellinc.comnih.gov This transformation, which involves the excision of a two-methine unit from the polymethine chain of Cy5 upon photoexcitation, creates a blueshifted Cy3 product. digitellinc.comnih.gov
This otherwise undesirable photoconversion has been repurposed as a photoactivation strategy for high-density tracking in living cells. nih.gov By starting with molecules labeled with Cy5, a small, stochastic population can be converted to Cy3 using light, allowing them to be tracked individually. This approach avoids the need for potentially cytotoxic UV illumination or other additives. digitellinc.comnih.gov This technique has been successfully used to observe the diffusion of epidermal growth factor receptor (EGFR) at the single-protein level on the cell membrane. digitellinc.com This photoconversion-based method provides a powerful tool for studying the dynamics of membrane proteins and other cellular components in their native environment. digitellinc.comnih.gov
Super-Resolution Imaging Modalities
Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. biotium.commicroscopyu.com These methods rely on the precise control of fluorophore states. rsc.org
Stochastic Optical Reconstruction Microscopy (STORM) is a single-molecule localization microscopy (SMLM) technique that achieves sub-diffraction-limit resolution by temporally separating the fluorescence of individual molecules. microscopyu.com In many STORM applications, a pair of fluorophores—an "activator" and a "reporter"—is used. nih.gov
The Cy3 fluorophore is frequently employed as an activator for a reporter dye, commonly Cy5 or Alexa Fluor 647. digitellinc.comnih.gov The process involves driving most reporter dyes into a stable, non-fluorescent dark state. Low-level excitation of the activator dye (Cy3) induces the stochastic return of nearby reporter dyes to an emissive state, which can then be excited, imaged, and precisely localized. microscopyu.comnih.gov
Research has demonstrated the development of discrete Cy3-Cy5 covalent heterodimers specifically for single-molecule photoswitching applications in STORM. nih.gov In one such study, Cy5-hydrazide was coupled with a Cy3-NHS ester to create a covalently linked pair. nih.gov This direct linkage ensures the close proximity (<3 nm) required for efficient activation and photoswitching, eliminating the need for probabilistic pairing through antibodies or DNA strands. nih.gov These Cy3-Cy5 dimers function as molecular photoswitches that can be cycled hundreds of times, enabling the reconstruction of detailed super-resolution images of cellular structures. nih.gov This approach has been used to image the tubular stalk structures in live Caulobacter crescentus bacteria. nih.gov
Förster Resonance Energy Transfer (FRET) Spectroscopy
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that measures the efficiency of energy transfer between a donor fluorophore and an acceptor fluorophore. wikipedia.org This energy transfer is non-radiative and its efficiency is inversely proportional to the sixth power of the distance between the two molecules, making FRET a sensitive "spectroscopic ruler" for distances typically in the 1-10 nm range. wikipedia.org
Cyanine3, attached to a molecule of interest via its hydrazide group, is a widely used FRET donor. nih.gov It is often paired with acceptors like Cyanine5 (Cy5) or Fluorescein. nih.govnih.gov
Key research findings involving Cy3 in FRET studies include:
DNA Structure Analysis : The Fluorescein-Cy3 pair has been used to measure long-range distances in DNA duplexes, with a characteristic Förster length (R₀) of 56 Å. nih.gov NMR analysis revealed that when Cy3 is terminally attached to a DNA duplex, the fluorophore stacks onto the end of the helix, similar to an extra base pair, providing a well-defined point for distance measurements. nih.gov
Conjugate Probes : Covalent Cy3-Cy5 heterodimers, synthesized from reactive precursors like Cy5-hydrazide, exhibit significant FRET upon excitation of the Cy3 component, confirming the close proximity of the dyes. nih.gov This intrinsic FRET is a useful indicator of the conjugate's integrity and suitability for photoswitching applications. nih.gov
Table 1: FRET Pair Characteristics Involving Cyanine3
| Donor | Acceptor | Förster Radius (R₀) | Application Context |
|---|---|---|---|
| Cyanine3 | Fluorescein | 56 Å | DNA Duplex Distance Measurement nih.gov |
| Cyanine3 | Cyanine5 | ~34-45 Å | Polyamide-DNA Binding, Photonic Wires nih.govcaltech.edu |
| Cyanine3 | Cyanine3 | N/A | Homo-FRET for Energy Funneling nih.gov |
Fluorescence Correlation Spectroscopy (FCS) and Related Techniques
Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a microscopic observation volume (~1 µm³). wikipedia.org By analyzing the temporal autocorrelation of these fluctuations, FCS can determine key physicochemical parameters, including the concentration of fluorescent particles, their diffusion coefficients, and their molecular brightness. wikipedia.orguni-goettingen.de
The Cy3 fluorophore is well-suited for FCS studies due to its high quantum yield and brightness. A notable application involves the characterization of Cy3 encapsulated within calcium phosphate (B84403) nanoparticles (CPNPs). nih.gov In this study, FCS was used to determine the diffusion coefficients and hydrodynamic radii of the nanoparticles, confirming the presence of highly monodisperse CPNPs. nih.gov
The research yielded several key findings:
Particle Sizing : FCS measurements determined the hydrodynamic radii of the CPNPs to be in the range of 7 to 10 nm. nih.gov
Enhanced Brightness : A single CP nanoparticle containing encapsulated Cy3 was found to be approximately 17 to 20 times brighter than a single free Cy3 molecule. nih.gov This enhancement was attributed to a 4.5 to 5-fold increase in the dye's quantum efficiency upon encapsulation and the presence of roughly four dye molecules per nanoparticle. nih.gov
Stability : The encapsulation protected the Cy3 dye from solvent-induced changes, leading to longer and more stable fluorescence lifetimes. nih.gov
These enhanced photophysical properties make Cy3-loaded CPNPs ideal candidates for advanced bioimaging applications, including single-molecule tracking. nih.gov
Table 2: FCS Analysis of Free vs. Encapsulated Cyanine3
| Parameter | Free Cy3 Dye | Cy3 in Calcium Phosphate Nanoparticle (CPNP) |
|---|---|---|
| Hydrodynamic Radius | N/A | 7 - 10 nm nih.gov |
| Relative Molecular Brightness | 1x | ~17x nih.gov |
| Relative Quantum Efficiency | 1x | ~4.5x nih.gov |
| Molecules per Particle | 1 | ~4 nih.gov |
Challenges and Future Directions in Cyanine3 Hydrazide Research
Addressing Performance Limitations in Complex Biological Milieus
While Cyanine3 hydrazide is a powerful tool, its performance can be hampered within the intricate and dynamic environment of a living cell or organism. Key challenges include photostability, non-specific binding, and background fluorescence, all of which can compromise the quality and interpretation of imaging data.
Furthermore, the complex biological milieu itself can contribute to background fluorescence, or autofluorescence, which can interfere with the detection of the Cyanine3 signal. The inherent fluorescence of certain tissues and cellular components can make it challenging to achieve a high signal-to-noise ratio, particularly for in vivo applications. researchgate.net
| Challenge | Consequence | Potential Mitigation Strategies |
| Photobleaching | Signal loss over time, limits long-term imaging. | Development of more photostable dye variants, use of antifade reagents. |
| Non-specific Binding | High background, false positives, obscured specific signal. stfc.ac.ukuth.edu | Optimization of labeling protocols, use of blocking buffers, modification of dye hydrophobicity. stfc.ac.ukuth.edubdbiosciences.com |
| Low Quantum Yield | Dimmer fluorescence signal. | Chemical modifications to the dye structure to enhance brightness. researchgate.net |
| Autofluorescence | High background from biological samples, reduced signal-to-noise ratio. researchgate.net | Use of spectral unmixing techniques, selection of fluorophores with emission in the near-infrared range. |
Expansion of Multiplexing Capabilities
Multiplexing, the simultaneous detection of multiple targets in a single experiment, is a cornerstone of modern biological research. The expansion of multiplexing capabilities with probes like this compound is a key area of future development. While Cyanine3 has a well-defined spectral profile, its use in multicolor imaging is often limited by spectral overlap with other commonly used fluorophores.
To address this, researchers are exploring several strategies:
Development of Spectrally Distinct Cyanine (B1664457) Dyes: Synthesizing new cyanine hydrazide derivatives with narrower excitation and emission spectra would reduce spectral bleed-through and allow for the inclusion of more colors in a multiplex panel.
Förster Resonance Energy Transfer (FRET): Utilizing Cyanine3 as a donor or acceptor in FRET-based biosensors allows for the detection of molecular interactions and can be integrated into multiplexed imaging schemes. The efficiency of FRET is highly dependent on the spectral overlap and distance between the donor and acceptor pair.
Spectral Unmixing: Advanced imaging and analysis techniques, such as spectral unmixing, can computationally separate the signals from fluorophores with overlapping spectra. The development of more robust and user-friendly spectral unmixing algorithms will be crucial for expanding multiplexing.
The successful implementation of these strategies will enable researchers to simultaneously visualize a greater number of cellular components and processes, providing a more comprehensive understanding of complex biological systems.
Integration into Emerging Bioanalytical Platforms
The versatility of this compound makes it a prime candidate for integration into a variety of emerging bioanalytical platforms. Moving beyond traditional fluorescence microscopy, researchers are exploring its use in cutting-edge techniques that offer higher resolution, greater sensitivity, and increased throughput.
Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) microscopy, which bypass the diffraction limit of light, require probes with specific photophysical properties. The development of this compound variants suitable for these techniques will enable the visualization of cellular structures at the nanoscale.
High-Throughput Screening: The automation of microscopy and image analysis has led to the development of high-throughput screening platforms. The robust and reliable performance of this compound is essential for its use in these systems, which are used for drug discovery and systems biology research.
In Vivo Imaging: The application of fluorescence imaging in living organisms is a rapidly growing field. While Cyanine3 is more suited for in vitro applications due to its visible light excitation and emission, the principles of its labeling chemistry can be applied to the development of near-infrared (NIR) cyanine hydrazide probes with better tissue penetration for in vivo imaging.
The integration of this compound into these advanced platforms will undoubtedly lead to new discoveries and a deeper understanding of biological processes.
Rational Design of Environmentally Sensitive Probes
A particularly exciting future direction is the rational design of "smart" this compound probes that are sensitive to their local environment. The fluorescence properties of cyanine dyes can be influenced by factors such as solvent polarity, pH, and binding to macromolecules. researchgate.net By strategically modifying the structure of this compound, it is possible to create probes that report on these environmental parameters.
For example, a this compound derivative could be designed to exhibit a significant change in its fluorescence intensity or emission wavelength upon binding to a specific protein or entering a cellular compartment with a different pH. This would allow for the dynamic monitoring of cellular processes and the detection of specific molecular events in real-time.
The development of such environmentally sensitive probes requires a deep understanding of the relationship between the dye's structure and its photophysical properties. Computational modeling and combinatorial chemistry approaches will likely play a key role in the design and synthesis of these next-generation biosensors.
Standardization and Reproducibility in Experimental Protocols
As with any scientific technique, the standardization of experimental protocols and the reproducibility of results are paramount. The use of this compound is no exception. Variations in labeling conditions, imaging parameters, and data analysis methods can lead to inconsistencies between different studies.
To address this, there is a growing need for the development and dissemination of standardized protocols for:
Labeling Reactions: This includes optimizing the concentration of the dye, reaction time, temperature, and pH to ensure consistent and efficient labeling.
Sample Preparation: Standardized methods for cell or tissue fixation, permeabilization, and washing are necessary to minimize artifacts and ensure the preservation of cellular structures.
Fluorescence Imaging: The standardization of microscope settings, such as excitation intensity, exposure time, and detector gain, is crucial for obtaining quantitative and comparable data.
The establishment of these standards, perhaps through community-led initiatives and the publication of detailed methods papers, will greatly enhance the reliability and impact of research utilizing this compound.
Q & A
Q. What are the key spectral properties of Cyanine3 hydrazide, and how do they influence experimental design?
this compound exhibits an excitation maximum at 555 nm and emission at 570 nm , with a high extinction coefficient (150,000 L·mol⁻¹·cm⁻¹ ) and fluorescence quantum yield (0.31 ) . These properties make it suitable for fluorescence microscopy, flow cytometry, and assays requiring minimal photobleaching. Researchers should select filters or lasers compatible with its spectral profile to maximize signal-to-noise ratios. Its compatibility with common fluorescent instruments (e.g., Cy3®-optimized systems) ensures broad applicability in biomolecular labeling .
Q. How should this compound be stored to maintain stability during long-term experiments?
this compound is light-sensitive and hygroscopic. For optimal stability, store aliquots at -20°C in the dark and desiccate to prevent hydrolysis. Prolonged exposure to ambient light or moisture reduces reactivity. Transportation at room temperature is acceptable for ≤3 weeks, but repeated freeze-thaw cycles should be avoided .
Q. Which biomolecules can be labeled using this compound, and what are the standard protocols?
this compound reacts selectively with carbonyl groups (e.g., aldehydes/ketones) generated via:
Q. Protocol :
Oxidize target glycoproteins with 1–10 mM sodium periodate (15–30 min, 4°C, dark).
Purify via desalting column to remove excess periodate.
Incubate with this compound (1:10–1:20 molar ratio, pH 5–6, 2–4 hrs, 25°C).
Remove unreacted dye using size-exclusion chromatography .
Advanced Research Questions
Q. How can conjugation efficiency of this compound with periodate-oxidized glycoproteins be optimized?
Key factors:
- pH : Maintain pH 5–6 to favor hydrazone bond formation while minimizing protein aggregation .
- Reaction time : Extend incubation to 6–8 hrs for low-abundance targets (e.g., serum glycoproteins) .
- Molar ratio : Increase dye-to-protein ratio (up to 1:50) for small glycans (e.g., IgG Fc regions) but avoid overlabeling to prevent quenching .
- Competing reactions : Include 1% (w/v) SDS to solubilize hydrophobic proteins and reduce nonspecific binding .
Validation : Quantify labeling efficiency using absorbance at 555 nm (ε = 150,000 L·mol⁻¹·cm⁻¹) and compare to unreacted dye .
Q. What analytical methods confirm successful conjugation of this compound to target molecules?
- Mass spectrometry (MS) : Detect mass shifts corresponding to dye incorporation (Δ ~543 Da per label) .
- HPLC : Resolve labeled vs. unlabeled species using reverse-phase C18 columns (retention time shifts) .
- Fluorescence gel imaging : Visualize labeled bands post-SDS-PAGE using Cy3-compatible scanners .
- NMR : Monitor hydrazide-specific proton signals (e.g., broad peaks at 4.5–3.5 ppm) and dye aromatic protons (9.0–5.5 ppm) .
Note : Solubility challenges in CDCl3 may obscure NMR signals; use DMSO-d6 or D2O for aqueous samples .
Q. How can solubility challenges during NMR analysis of this compound conjugates be mitigated?
this compound conjugates often aggregate in chloroform due to hydrophobic interactions. Solutions:
Q. What are the advantages of this compound over other hydrazide dyes (e.g., Cyanine5 hydrazide) in multiplexed imaging?
- Lower background autofluorescence in the orange-red spectrum (555/570 nm) compared to near-infrared dyes .
- Compatibility with FITC/TAMRA filter sets , enabling co-localization studies without spectral overlap .
- Higher quantum yield (0.31 vs. 0.05–0.2 for some far-red dyes) improves detection sensitivity in low-abundance targets .
Limitation : Limited tissue penetration depth compared to Cyanine5/7 variants for in vivo imaging .
Q. How does pH influence the stability of hydrazone bonds formed by this compound in glycoprotein labeling?
Hydrazone bonds are acid-labile but stable at pH ≥ 5 . For long-term studies:
- Storage : Maintain conjugates at pH 7–8 (4°C) to minimize hydrolysis .
- In vivo applications : Use stabilizing agents (e.g., 1 M urea) to slow bond cleavage in acidic environments (e.g., lysosomes) .
Alternative : Post-labeling reduction with NaBH3CN converts hydrazone to stable hydrazide bonds, enhancing durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
